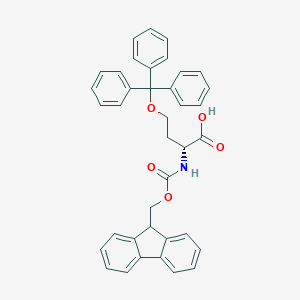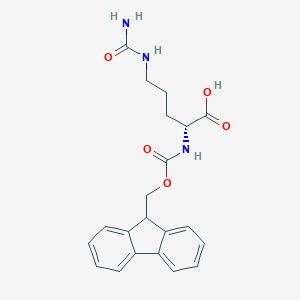
Fmoc-D-Cit-OH
Overview
Description
“Fmoc-D-Cit-OH” is a pharmaceutical intermediate . It is a natural peptide triazole antagonist of HIV-1 envelope gp120 and a peptidomimetic antiviral agent .
Synthesis Analysis
“Fmoc-D-Cit-OH” is synthesized using standard Fmoc chemistry . The synthesis process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .
Molecular Structure Analysis
The molecular formula of “Fmoc-D-Cit-OH” is C21H23N3O5 . Its molecular weight is 397.4 g/mol . The IUPAC name is (2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid .
Chemical Reactions Analysis
The chemical reactions involving “Fmoc-D-Cit-OH” are not explicitly mentioned in the search results .
Physical And Chemical Properties Analysis
“Fmoc-D-Cit-OH” has a molecular weight of 397.4 g/mol . Its density is 1.3±0.1 g/cm3 . The boiling point is 671.5±55.0 °C .
Scientific Research Applications
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including fluorenylmethyloxycarbonyl (Fmoc) derivatives, have shown promising advancements in the development of antibacterial and anti-inflammatory materials. These materials demonstrate substantial antibacterial capabilities, affecting bacterial morphology and viability without being cytotoxic to mammalian cell lines. This approach is significant for designing and developing enhanced biomedical materials (Schnaider et al., 2019).
Supramolecular Gels in Biomedicine : Fmoc-functionalized amino acids are used to create supramolecular hydrogels, which are valuable in the biomedical field due to their biocompatible and biodegradable properties. These gels, incorporating structures like Fmoc-Lys(Fmoc)-OH, have been studied for their antimicrobial activity, especially when combined with colloidal and ionic silver (Croitoriu et al., 2021).
Hybrid Nanomaterials : Fmoc-protected amino acid-based hydrogels have been used to create hybrid materials incorporating functionalized single-walled carbon nanotubes. These hybrid hydrogels exhibit enhanced thermal stability, elasticity, and conductivity, making them suitable for various applications in nanotechnology and materials science (Roy & Banerjee, 2012).
Silver Nanoclusters in Hydrogels : Fmoc-protected amino acids like Fmoc-Phe-OH have been utilized to prepare and stabilize fluorescent silver nanoclusters. These clusters, formed under physiological conditions, exhibit unique fluorescent properties and are stable for extended periods, indicating potential applications in imaging and sensing technologies (Roy & Banerjee, 2011).
High-Performance Liquid Chromatography : Fmoc derivatives have been used to improve the high-performance liquid chromatography method for amino acid analysis. This method provides high throughput, excellent chromatographic reproducibility, and is suitable for analyzing protein hydrolysates and biological samples (Ou et al., 1996).
Safety And Hazards
“Fmoc-D-Cit-OH” should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
“Fmoc-D-Cit-OH” is used in the synthesis of DNA-encoded chemical libraries (DECLs), which offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This represents a promising future direction for “Fmoc-D-Cit-OH”.
properties
IUPAC Name |
(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMSMZSRTIOFOK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426779 | |
| Record name | Fmoc-D-Cit-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Cit-OH | |
CAS RN |
200344-33-8 | |
| Record name | Fmoc-D-Cit-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Fmoc-amino-5-ureidopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



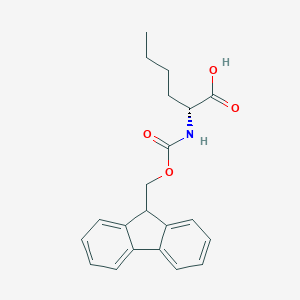
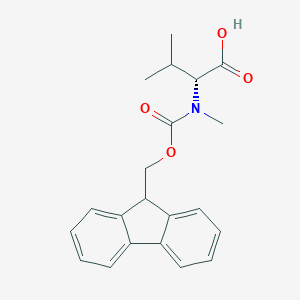


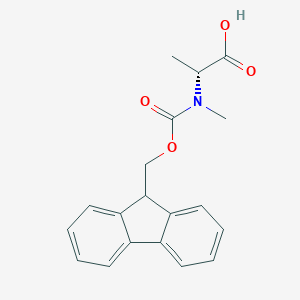
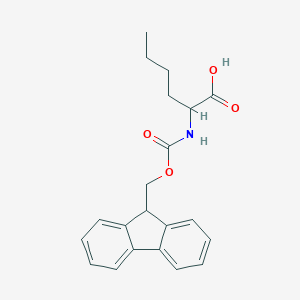

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
